molecular formula C13H17BrN2O B7864669 (S)-2-Amino-N-(2-bromo-benzyl)-N-cyclopropyl-propionamide

(S)-2-Amino-N-(2-bromo-benzyl)-N-cyclopropyl-propionamide

Cat. No.: B7864669
M. Wt: 297.19 g/mol
InChI Key: KJBMFOPEJLAKLG-VIFPVBQESA-N
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Description

(S)-2-Amino-N-(2-bromo-benzyl)-N-cyclopropyl-propionamide is a chiral compound with significant interest in the fields of medicinal and organic chemistry This compound features a unique structure that includes a cyclopropyl group, a brominated benzyl group, and an amino propionamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-(2-bromo-benzyl)-N-cyclopropyl-propionamide typically involves multiple steps, starting from readily available starting materials. One common approach includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of scalable reaction conditions, efficient catalysts, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(2-bromo-benzyl)-N-cyclopropyl-propionamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted derivatives, oxidized or reduced forms, and various heterocyclic compounds depending on the reaction conditions and reagents used.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-Amino-N-(2-bromo-benzyl)-N-cyclopropyl-propionamide is unique due to its combination of a chiral center, a brominated benzyl group, and a cyclopropyl moiety. This combination provides distinct reactivity and potential for diverse applications in various fields of research and industry .

Properties

IUPAC Name

(2S)-2-amino-N-[(2-bromophenyl)methyl]-N-cyclopropylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrN2O/c1-9(15)13(17)16(11-6-7-11)8-10-4-2-3-5-12(10)14/h2-5,9,11H,6-8,15H2,1H3/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJBMFOPEJLAKLG-VIFPVBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(CC1=CC=CC=C1Br)C2CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N(CC1=CC=CC=C1Br)C2CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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